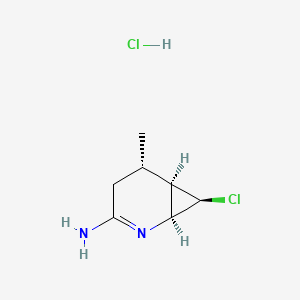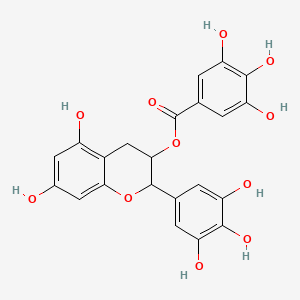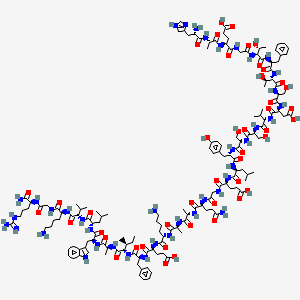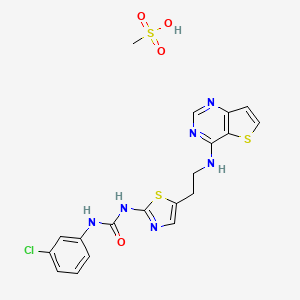
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, Natriumsalz
Übersicht
Beschreibung
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is a phospholipid containing palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . This mixed chain phosphatidylglycerol has been used to generate lipid membrane bilayers with controlled permeability and may be useful for various surfactant applications .
Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is C40H76O10P . The formal name is 9Z-octadecenoic acid, (1R)-1-[ [ [ (2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-2-[ (1-oxohexadecyl)oxy]ethyl ester, monosodium salt .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt include a molecular weight of 771.0 . It is a crystalline solid and has a solubility of 2 mg/ml in chloroform .
Wissenschaftliche Forschungsanwendungen
Lipid-Raft-Studien
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, Natriumsalz (POPG) wird in Lipid-Raft-Studien verwendet, um die Organisation von Lipiden innerhalb von Zellmembranen und ihre Rolle in verschiedenen zellulären Prozessen zu verstehen .
Liposomen-Herstellung
Diese Verbindung wird bei der Herstellung von Liposomen für Lipidbindungsassays und zur Untersuchung von Wechselwirkungen mit Proteinen wie der Monogalactosyldiacylglycerolsynthase (MGD1)-Aktivität in Pflanzenproben verwendet .
Zellmembran-Nachahmung
POPG wird auch in Systemen eingesetzt, die die Zellmembran nachahmen, wie z. B. Nanodisks, die zur Untersuchung von Membranproteinen und ihren Funktionen verwendet werden .
Bakterielle Membran-Simulanten
Es kann verwendet werden, um bakterielle Membran-Simulanten herzustellen, die ein Modellsystem zur Untersuchung der bakteriellen Membranstruktur und -funktion bieten .
Erzeugung von künstlichen Membranen
Die Verbindung ist an der Erzeugung von Mizellen, Liposomen und anderen Arten von künstlichen Membranen für verschiedene Forschungsanwendungen beteiligt .
Biophysikalische Experimente
Es dient als wichtiges Phospholipid für biophysikalische Experimente und trägt zu unserem Verständnis des Lipidverhaltens unter verschiedenen physikalischen Bedingungen bei .
Studien zum strukturellen und mechanischen Einfluss
Forscher haben den Einfluss von Verbindungen wie Resveratrol auf die Struktur, Mechanik und elektrischen Eigenschaften von biomimetischen Lipidsystemen aus POPG untersucht .
NMR-Studie von Liposomen
Es wurde eine verbesserte NMR-Studie von Liposomen mit POPG berichtet, die eine vergleichende Charakterisierung verschiedener Vesikel liefert, die aus diesem Phospholipid hergestellt wurden .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (also known as Palmitoyloleoyl-phosphatidylglycerol) is the air/water interfaces in the alveoli . This compound acts as a surfactant , reducing interfacial tension and preventing alveolar collapse .
Mode of Action
Palmitoyloleoyl-phosphatidylglycerol interacts with the air/water interfaces in the alveoli, reducing the interfacial tension . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to their collapse and result in respiratory distress .
Biochemical Pathways
By reducing the interfacial tension, it prevents alveolar collapse, thereby ensuring proper gas exchange and preventing respiratory distress .
Pharmacokinetics
As a surfactant, it is typically administered intratracheally, indicating direct delivery to the lungs .
Result of Action
The primary result of the action of Palmitoyloleoyl-phosphatidylglycerol is the prevention of alveolar collapse . By reducing the interfacial tension at the air/water interfaces in the alveoli, it prevents the alveolar membranes from being pulled inwards, thereby preventing respiratory distress .
Eigenschaften
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXDNGDRHUDFST-XQYKCTAGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
268550-95-4 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)








